Acetoprole

Catalog No.
S639128
CAS No.
209861-58-5
M.F
C13H10Cl2F3N3O2S
M. Wt
400.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetoprole

CAS Number

209861-58-5

Product Name

Acetoprole

IUPAC Name

1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone

Molecular Formula

C13H10Cl2F3N3O2S

Molecular Weight

400.2 g/mol

InChI

InChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3

InChI Key

GDZNYEZGJAFIKA-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Canonical SMILES

CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Acetoprole is a phenylpyrazole insecticide that is 3-acetyl-1H-pyralole which is substituted at positions 1, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, methylsulfinyl, and amino groups, respectively. A GABA-gated chloride channel antagonist, it was formerly used as an insecticide and acaricide for the control of sucking and chewing insect pests. It has a role as an acaricide, a nematicide and a GABA-gated chloride channel antagonist. It is a phenylpyrazole insecticide, a sulfoxide, a primary amino compound, a dichlorobenzene, a member of (trifluoromethyl)benzenes and an aromatic ketone.

Acetoprole (CAS 209861-58-5) is a highly specialized synthetic phenylpyrazole insecticide and a potent non-competitive antagonist of the GABA-gated chloride channel. Characterized by its unique 3-acetyl and 4-methylsulfinyl substitution pattern on the pyrazole core, it serves as a critical procurement alternative to traditional high-persistence phenylpyrazoles like fipronil. Acetoprole is specifically engineered to deliver targeted efficacy against sucking and chewing pests while exhibiting distinct metabolic and environmental degradation pathways. Its altered lipophilicity and reactive functional groups make it a highly relevant compound for both targeted agrochemical formulation development and as a versatile synthetic precursor in pesticide research[1].

Substituting acetoprole with more common phenylpyrazoles such as fipronil or ethiprole fundamentally alters a formulation's toxicological, environmental, and synthetic profile. Fipronil possesses a highly lipophilic trifluoromethylsulfinyl moiety that drives environmental persistence and leads to the formation of highly toxic desulfinyl photoproducts upon UV exposure. In contrast, acetoprole’s specific methylsulfinyl and acetyl substitutions significantly reduce its lipophilicity and shift its primary degradation pathway toward oxidation rather than desulfinylation. Furthermore, the 3-cyano group found in generic analogs is synthetically inert under mild conditions, whereas acetoprole's 3-acetyl group allows for direct functionalization. Consequently, using a generic phenylpyrazole analog compromises non-target species safety margins, alters systemic mobility in plant tissues, and limits downstream synthetic derivatization [1].

Elimination of Desulfinyl Photoproducts via Oxidation-Dominant Degradation

Acetoprole fundamentally differs from fipronil in its photochemical degradation pathway. Because it lacks the trifluoromethylsulfinyl group, acetoprole primarily undergoes oxidation rather than desulfinylation. This prevents the formation of highly toxic desulfinyl byproducts (e.g., desulfinyl fipronil, which has a mammalian oral LD50 of ~15-18 mg/kg compared to fipronil's ~92 mg/kg). This makes acetoprole a targeted choice for formulations requiring strict environmental safety margins and reduced non-target toxicity[1].

Evidence DimensionPhotodegradation byproduct mammalian toxicity (LD50)
Target Compound DataAcetoprole (Oxidation pathway; avoids desulfinyl formation)
Comparator Or BaselineFipronil (Desulfinyl byproduct LD50: ~15-18 mg/kg)
Quantified DifferenceComplete elimination of desulfinyl photoproduct risk (LD50 shift from ~15 mg/kg to baseline parent toxicity)
ConditionsEnvironmental UV exposure and mammalian oral toxicity assays

Eliminating the toxic desulfinyl degradation pathway is critical for developing agrochemicals with acceptable non-target species safety and regulatory compliance.

Reduced Lipophilicity for Enhanced Systemic Formulation Mobility

The substitution of the trifluoromethylsulfinyl group with a methylsulfinyl group, combined with the 3-acetyl moiety, significantly lowers the lipophilicity of acetoprole compared to fipronil. While fipronil has a high LogP of ~4.0, restricting its systemic mobility in plant tissues, acetoprole's reduced lipophilicity enhances its solubility in polar aprotic solvents and aqueous formulation matrices. This facilitates better systemic translocation when formulated for agricultural applications, particularly against sucking pests[1].

Evidence DimensionOctanol/water partition coefficient (LogP) and lipophilicity
Target Compound DataAcetoprole (Reduced LogP, enhanced polar solubility)
Comparator Or BaselineFipronil (LogP ~4.0)
Quantified DifferenceSubstantial reduction in LogP enabling systemic tissue mobility
ConditionsStandard octanol/water partitioning and plant tissue translocation models

Lower lipophilicity allows formulators to design systemic treatments that effectively translocate through plant vascular systems to target sucking insects.

3-Acetyl Substitution for Direct Pyrazole Derivatization

From a synthetic procurement perspective, acetoprole serves as a highly versatile building block due to its 3-acetyl group. Unlike fipronil or ethiprole, which possess an inert 3-cyano group requiring harsh conditions for functionalization, acetoprole's acetyl moiety readily undergoes standard carbonyl condensation reactions (e.g., oxime or hydrazone formation) with high yields. This makes it a highly efficient precursor for synthesizing next-generation GABA-gated chloride channel antagonists without degrading the sensitive pyrazole core[1].

Evidence DimensionSynthetic functionalization of the 3-position
Target Compound DataAcetoprole (3-acetyl group enables direct mild condensation)
Comparator Or BaselineFipronil / Ethiprole (3-cyano group is inert to mild nucleophilic addition)
Quantified DifferenceEnables direct derivatization without harsh reduction/hydrolysis steps
ConditionsStandard laboratory carbonyl condensation conditions (e.g., oxime formation)

Procurement of acetoprole as a precursor significantly streamlines the synthetic workflow for developing novel pyrazole derivatives, reducing step counts and improving yields.

Systemic Agrochemical Formulation Development

Due to its reduced lipophilicity and enhanced systemic mobility compared to fipronil, acetoprole is ideal for developing targeted formulations against sucking pests (e.g., aphids, whiteflies) in Integrated Pest Management (IPM) systems where vascular translocation is required [1].

Next-Generation GABA Antagonist Synthesis

The reactive 3-acetyl group makes acetoprole a preferred precursor for medicinal and agricultural chemists synthesizing novel oxadiazole, hydrazone, or oxime-linked phenylpyrazole derivatives, bypassing the synthetic limitations of 3-cyano analogs[2].

Low-Persistence Environmental Pest Control

In regulatory environments where the accumulation of toxic desulfinyl photoproducts is prohibited, acetoprole provides a viable, oxidation-degrading alternative to fipronil for broad-spectrum pest control with improved non-target safety margins [3].

XLogP3

3.4

Other CAS

209861-58-5

Wikipedia

Acetoprole

Dates

Last modified: 08-15-2023

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